Benzamide, N-methyl-2-(methylseleno)-N-phenyl-
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Overview
Description
Benzamide, N-methyl-2-(methylseleno)-N-phenyl- is an organic compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry due to their structural versatility and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-2-(methylseleno)-N-phenyl- typically involves the reaction of N-methylbenzamide with methylselenol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents like dichloromethane or toluene.
Catalyst: Transition metal catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzamide, N-methyl-2-(methylseleno)-N-phenyl- on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-methyl-2-(methylseleno)-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the methylseleno group, yielding simpler benzamide derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Selenoxide and selenone derivatives.
Reduction Products: Simpler benzamide derivatives without the methylseleno group.
Substitution Products: Various substituted benzamides depending on the nature of the substituent.
Scientific Research Applications
Benzamide, N-methyl-2-(methylseleno)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-methyl-2-(methylseleno)-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The methylseleno group is known to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. The phenyl group may enhance the compound’s binding affinity to specific receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: Lacks the methylseleno group, resulting in different chemical and biological properties.
2-Methylbenzamide: Features a methyl group on the benzene ring, but lacks the methylseleno and phenyl groups.
N-Phenylbenzamide: Contains a phenyl group but lacks the methyl and methylseleno groups.
Uniqueness
Benzamide, N-methyl-2-(methylseleno)-N-phenyl- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6518-76-9 |
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Molecular Formula |
C15H15NOSe |
Molecular Weight |
304.26 g/mol |
IUPAC Name |
N-methyl-2-methylselanyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NOSe/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h3-11H,1-2H3 |
InChI Key |
ZNDVNFVQZWGXJN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[Se]C |
Origin of Product |
United States |
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